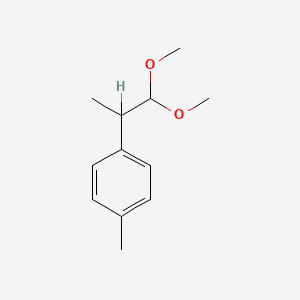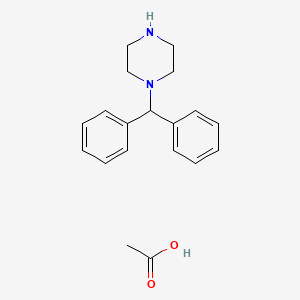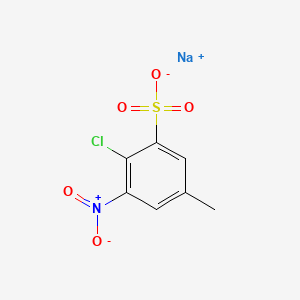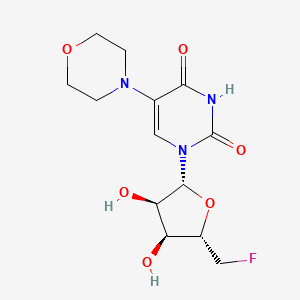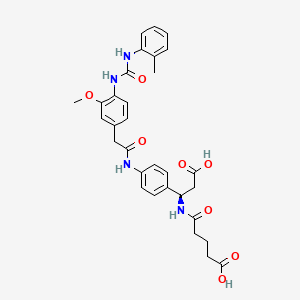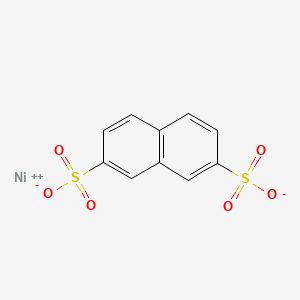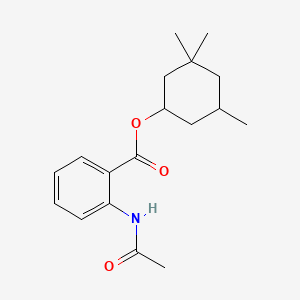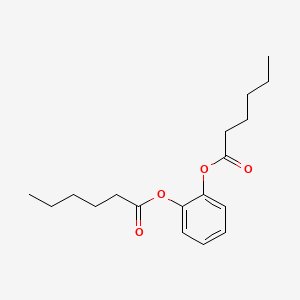
5-Chloro-2-phenyl-N-(4-phenyl-2-thiazolyl)-1H-indol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-phenyl-N-(4-phenyl-2-thiazolyl)-1H-indol-3-amine is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-phenyl-N-(4-phenyl-2-thiazolyl)-1H-indol-3-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or N-chlorosuccinimide.
Formation of the Thiazole Ring: The thiazole ring can be introduced through cyclization reactions involving appropriate thioamide and α-haloketone precursors.
Coupling Reactions: The final step involves coupling the indole and thiazole moieties under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole nitrogen or the phenyl rings.
Reduction: Reduction reactions might target the nitro groups if present or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for diseases like cancer or infections.
Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or DNA. The molecular targets might include kinases, G-protein coupled receptors, or transcription factors, leading to modulation of cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-phenyl-1H-indole: Lacks the thiazole ring.
2-Phenyl-N-(4-phenyl-2-thiazolyl)-1H-indol-3-amine: Lacks the chlorine atom.
5-Chloro-2-phenyl-1H-indol-3-amine: Lacks the thiazole ring and phenyl substitution.
Uniqueness
The presence of both the thiazole ring and the chlorine atom in 5-Chloro-2-phenyl-N-(4-phenyl-2-thiazolyl)-1H-indol-3-amine might confer unique biological activities or chemical reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
126193-51-9 |
|---|---|
Molekularformel |
C23H16ClN3S |
Molekulargewicht |
401.9 g/mol |
IUPAC-Name |
N-(5-chloro-2-phenyl-1H-indol-3-yl)-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C23H16ClN3S/c24-17-11-12-19-18(13-17)22(21(25-19)16-9-5-2-6-10-16)27-23-26-20(14-28-23)15-7-3-1-4-8-15/h1-14,25H,(H,26,27) |
InChI-Schlüssel |
COBGUYSCSKCWNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=C(NC4=C3C=C(C=C4)Cl)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


